molecular formula C23H39N9O13 B12535969 Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine CAS No. 670225-83-9

Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine

Cat. No.: B12535969
CAS No.: 670225-83-9
M. Wt: 649.6 g/mol
InChI Key: QHQRYYKDJILFOF-KWSSFSTOSA-N
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Description

Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine is a synthetic peptide composed of multiple glycine, threonine, and serine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: Activated amino acids are coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield reduced thiol groups.

Scientific Research Applications

Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate these targets’ activity, leading to downstream effects on cellular pathways. For example, it could inhibit or activate signaling pathways involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.

    Glycyl-L-tyrosine: Used as a reference material in pharmaceutical research.

    Glycyl-L-prolyl-L-glutamate: Investigated for its neuroprotective properties in Alzheimer’s disease.

Uniqueness

Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine is unique due to its specific sequence and potential applications in various fields. Its multiple glycine residues provide flexibility, while the threonine and serine residues offer functional groups for further modification.

Properties

CAS No.

670225-83-9

Molecular Formula

C23H39N9O13

Molecular Weight

649.6 g/mol

IUPAC Name

(2S,3R)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C23H39N9O13/c1-10(34)19(31-13(36)3-24)22(43)29-6-16(39)25-4-14(37)26-7-17(40)30-12(9-33)21(42)28-5-15(38)27-8-18(41)32-20(11(2)35)23(44)45/h10-12,19-20,33-35H,3-9,24H2,1-2H3,(H,25,39)(H,26,37)(H,27,38)(H,28,42)(H,29,43)(H,30,40)(H,31,36)(H,32,41)(H,44,45)/t10-,11-,12+,19+,20+/m1/s1

InChI Key

QHQRYYKDJILFOF-KWSSFSTOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)CN)O

Origin of Product

United States

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